

# In-Depth Technical Guide to (E)-dodec-8-enal

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## Compound of Interest

Compound Name: Dodec-8-enal

Cat. No.: B15419409

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## Introduction

(E)-**dodec-8-enal** is an unsaturated long-chain aldehyde with the molecular formula  $C_{12}H_{22}O$ . While specific experimental data for this particular isomer is not extensively documented in publicly available literature, its chemical properties and behavior can be largely understood through the established principles of organic chemistry and by examining related compounds. This technical guide provides a summary of its known properties, a detailed methodology for its synthesis, and a discussion of its potential characteristics based on the behavior of similar molecules.

## Core Chemical Properties

Precise experimental values for properties such as boiling point, melting point, density, and solubility of (E)-**dodec-8-enal** are not readily available. However, general trends for long-chain aliphatic aldehydes can be used to estimate these values. Aldehydes exhibit dipole-dipole interactions due to the polar carbonyl group, leading to higher boiling points than non-polar compounds of similar molecular weight. Their solubility in water is low and decreases with the increasing length of the hydrocarbon chain.

Property	Value/Estimation	Source
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O	PubChem
Molecular Weight	182.30 g/mol	PubChem[1]
CAS Number	121052-28-6	PubChem[1]
Boiling Point	Estimated to be > 200 °C at atmospheric pressure.	General trends for long-chain aldehydes.
Melting Point	Estimated to be a liquid at room temperature.	General trends for long-chain aldehydes.
Density	Estimated to be less than 1 g/mL.	General trends for long-chain aldehydes.
Solubility	Poorly soluble in water; soluble in organic solvents.	General trends for long-chain aldehydes.

## Synthesis Protocol

The most direct and reliable method for the synthesis of (E)-**dodec-8-enal** is the oxidation of its corresponding primary alcohol, (E)-dodec-8-en-1-ol. The synthesis can, therefore, be considered a two-step process: the synthesis of the precursor alcohol followed by its oxidation to the aldehyde.

### Step 1: Synthesis of (E)-dodec-8-en-1-ol

A common method for the stereoselective synthesis of (E)-alkenols involves the Wittig reaction or a related olefination reaction.

Experimental Protocol:

- **Preparation of the Wittig Reagent:** A phosphonium salt, such as butyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) to generate the corresponding ylide.
- **Olefination Reaction:** The freshly prepared ylide is then reacted with an appropriate aldehyde, in this case, 8-oxooctan-1-ol or a protected derivative, to form the carbon-carbon

double bond. The (E)-isomer is typically favored under specific reaction conditions (e.g., using a non-stabilized ylide in the absence of lithium salts).

- **Work-up and Purification:** The reaction mixture is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure (E)-dodec-8-en-1-ol.

## Step 2: Oxidation of (E)-dodec-8-en-1-ol to (E)-dodec-8-enal

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective and widely used methods for this transformation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol (Swern Oxidation):[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Activator Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of oxalyl chloride (1.5-2.0 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath).
- **DMSO Addition:** A solution of dimethyl sulfoxide (DMSO) (2.0-3.0 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution. The mixture is stirred for 15-30 minutes at -78 °C.
- **Alcohol Addition:** A solution of (E)-dodec-8-en-1-ol (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture. The resulting mixture is stirred for 30-60 minutes at -78 °C.
- **Quenching:** Anhydrous triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.
- **Work-up and Purification:** Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (E)-**dodec-8-enal** is then purified by column chromatography on silica gel.

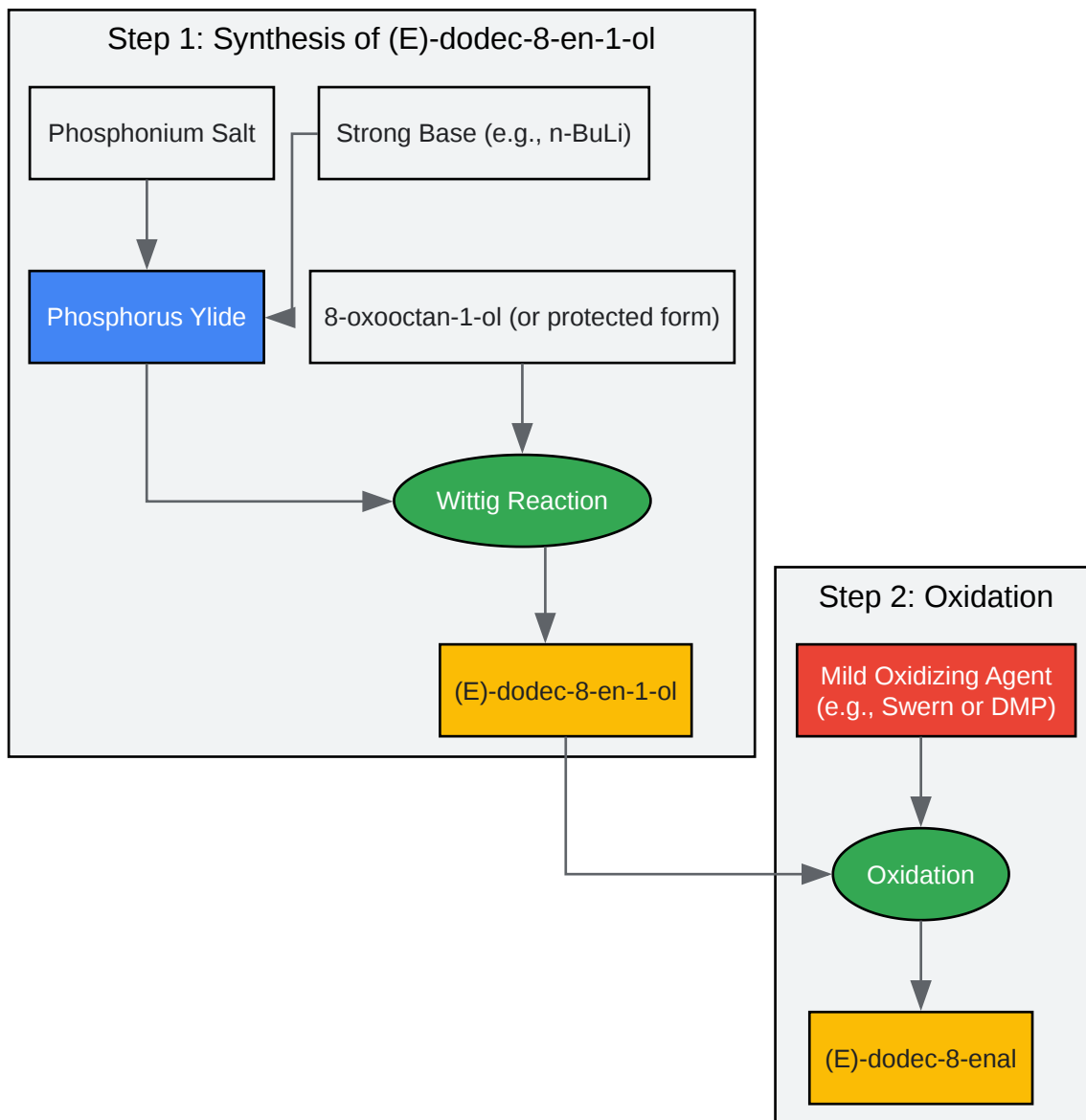
Experimental Protocol (Dess-Martin Periodinane Oxidation):[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[11\]](#)

- **Reaction Setup:** In a flask, (E)-dodec-8-en-1-ol (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM).
- **DMP Addition:** Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution in one portion at room temperature.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- **Work-up and Purification:** The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography on silica gel.

## Visualizations

## Logical Relationship of Synthesis

## Synthesis of (E)-dodec-8-enal

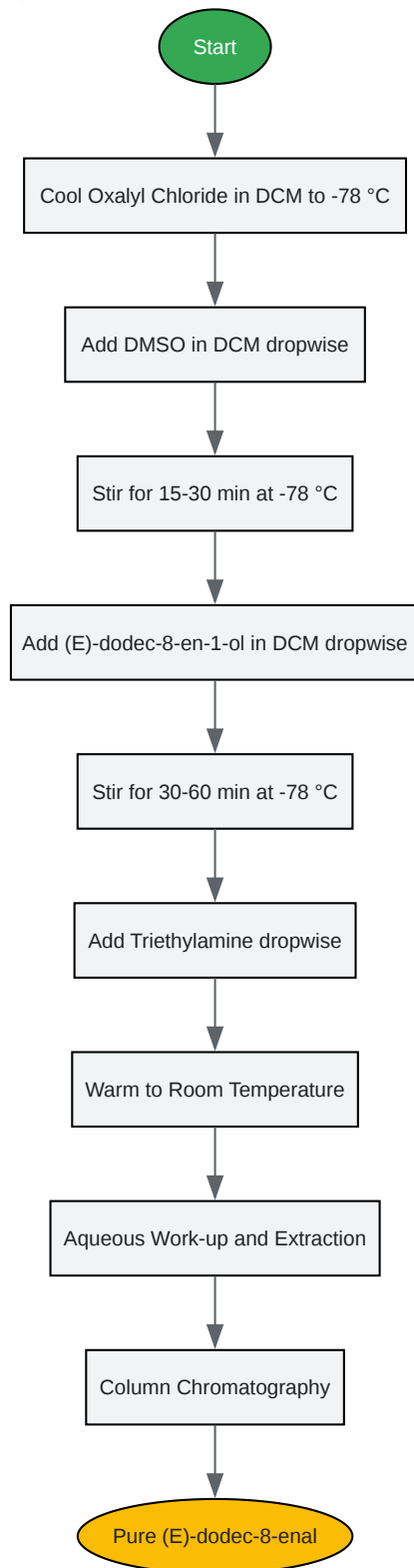


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Caption: A flowchart illustrating the two-step synthesis of (E)-**dodec-8-enal**.

## Experimental Workflow for Swern Oxidation

## Experimental Workflow: Swern Oxidation



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Caption: A step-by-step workflow for the Swern oxidation of (E)-dodec-8-en-1-ol.

## Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the scientific literature detailing the biological activity or involvement of (E)-**dodec-8-enal** in any signaling pathways. Long-chain unsaturated aldehydes are known to be components of insect pheromones and can act as signaling molecules in various biological systems. Further research would be required to elucidate any specific roles of (E)-**dodec-8-enal** in a biological context.

## Conclusion

(E)-**dodec-8-enal** is a long-chain unsaturated aldehyde for which detailed experimental data is limited. However, its chemical properties can be reasonably estimated, and its synthesis can be reliably achieved through the oxidation of (E)-dodec-8-en-1-ol using established methods such as the Swern or Dess-Martin periodinane oxidations. This guide provides the necessary theoretical and practical framework for researchers and professionals to synthesize and handle this compound for further investigation into its properties and potential applications.

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